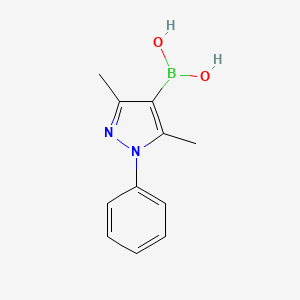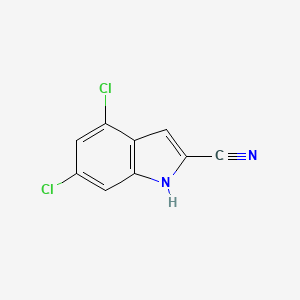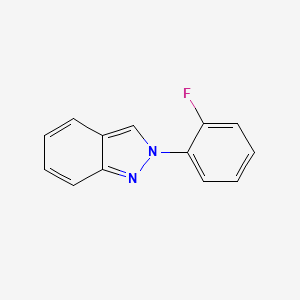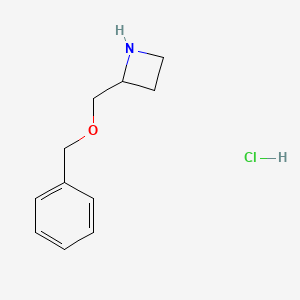
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a phenyl group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction proceeds under mild conditions and yields the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is largely dependent on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Phenylboronic acid: Lacks the pyrazole ring, limiting its applications in heterocyclic chemistry.
1-Phenylpyrazole:
Uniqueness
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the pyrazole ring and boronic acid group, which provides a versatile scaffold for various chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13BN2O2 |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1-phenylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7,15-16H,1-2H3 |
Clave InChI |
FYYHTMVMBCUNPI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1C)C2=CC=CC=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)



![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)
